Methyl2-hydroxy-2-(trifluoromethyl)but-3-ynoate
Description
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is a methyl ester featuring a hydroxy group and a trifluoromethyl substituent on the second carbon of a but-3-ynoate backbone. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in organic molecules, making this compound of interest in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C6H5F3O3 |
|---|---|
Molecular Weight |
182.10 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate |
InChI |
InChI=1S/C6H5F3O3/c1-3-5(11,4(10)12-2)6(7,8)9/h1,11H,2H3 |
InChI Key |
BSJCWEMJCUIAEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#C)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate
General Synthetic Strategies
The synthesis of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate typically involves the introduction of the trifluoromethyl and hydroxy groups onto an alkynoate scaffold. Key steps include:
- Construction of the but-3-ynoate backbone.
- Introduction of the trifluoromethyl group at the 2-position.
- Hydroxylation at the 2-position to yield the 2-hydroxy substituent.
- Esterification or use of methyl ester derivatives as starting materials or intermediates.
Specific Synthetic Routes
From Ethyl 4-chloroacetoacetate via One-Pot Process (Patent CN114716320A)
A recent patent (CN114716320A, 2022) describes a one-pot synthesis approach for related trifluoromethylated compounds, which can be adapted for methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate. The key steps are:
- Reacting ethyl 4-chloroacetoacetate with an ethylene glycol monomethyl ether salt to form an intermediate containing a trifluoromethylated moiety.
- The reaction proceeds in an anhydrous ethanol solvent system under controlled temperature.
- The intermediate is then subjected to substitution and purification steps, including distillation under reduced pressure.
- This method emphasizes the use of a one-pot process to streamline synthesis and reduce purification steps.
While the patent focuses on intermediates for fluroxypyr synthesis, the chemistry is relevant for preparing trifluoromethylated hydroxy alkynoates structurally similar to methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate.
Alkylation and Sonogashira Coupling Routes
Literature on alkynylated hydroxy compounds (e.g., anti-HIV agents synthesis) provides insights into constructing complex alkynes with hydroxy and trifluoromethyl groups:
- Starting from commercially available 3-butyn-1-ol, conversion to tosylate intermediates is performed.
- Alkylation with nucleophiles such as oxazolidinones or other amines introduces functionality at the 2-position.
- Sonogashira coupling reactions enable the introduction of alkynyl groups with trifluoromethyl substituents.
- Subsequent hydrostannation and Stille cross-coupling reactions allow further functionalization and installation of hydroxy groups at the desired positions.
- These multi-step sequences yield hydroxy-trifluoromethylated alkynoates with high regio- and stereoselectivity.
Organocatalytic and Vinylogy-Based Approaches
Recent advances in organocatalysis and vinylogy principles have enabled the synthesis of γ-hydroxy-α,β-unsaturated esters and lactols with trifluoromethyl groups:
- Use of diarylprolinol silyl ether catalysts promotes vinylogous aldol additions, leading to hydroxy-substituted alkynoates.
- Cooperative catalysis with N-heterocyclic carbenes and chiral phosphates facilitates enantioselective formation of hydroxy-trifluoromethylated but-3-ynoates.
- These methods allow for precise control over stereochemistry and functional group placement, critical for bioactive compound synthesis.
Reduction and Hydroxylation Techniques
- Sodium borohydride reductions of keto-ester intermediates yield hydroxy derivatives.
- Hydroxylation can also be achieved by selective oxidation or nucleophilic substitution on trifluoromethylated alkynoate precursors.
- Careful control of reaction conditions (temperature, solvent, pH) is essential to maintain the integrity of the alkyne and trifluoromethyl groups.
Data Table: Summary of Key Preparation Methods
Research Discoveries and Considerations
- The one-pot synthesis approach reduces the need for intermediate purification, improving efficiency for industrial-scale preparation of trifluoromethylated hydroxy alkynoates.
- Sonogashira coupling combined with hydrostannation and Stille cross-coupling offers a versatile route to structurally complex trifluoromethylated hydroxy alkynoates, applicable to medicinal chemistry.
- Organocatalytic methods provide access to enantioenriched compounds, important for pharmaceutical applications where stereochemistry impacts biological activity.
- Reduction methods using sodium borohydride are straightforward but may lack stereoselectivity, requiring further optimization for chiral synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 2: Physico-Chemical Properties (Selected Compounds)
Key Research Findings
- Synthetic Efficiency : Compounds like ethynylbenziodazolones () and propargyl ethers () achieve high yields (>85%) using diazoacetates, suggesting analogous routes for the target compound’s synthesis .
- Trifluoromethyl Effects : The trifluoromethyl group in Pyridalyl and sulfonylureas enhances bioactivity and stability, implying similar benefits for the target compound in agrochemical or pharmaceutical contexts .
- Functional Group Trade-offs: Replacing the hydroxy group in the target compound with amino () or bromoethoxy () groups alters reactivity and solubility, highlighting tunability for specific applications .
Biological Activity
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, stability in biological systems, and potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds. The molecular formula for this compound is , and its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : This compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to lipid biosynthesis. The inhibition of the mevalonate pathway, which is crucial for cholesterol synthesis, has been highlighted in various studies .
- Antimicrobial Properties : Preliminary studies suggest that methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate exhibits antimicrobial properties, making it a candidate for use in agricultural pesticides.
- Cellular Effects : Research indicates that this compound may affect cellular signaling pathways, particularly those involving NF-kB, which plays a critical role in inflammation and immune responses .
Stability Studies
Stability studies have demonstrated that methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate maintains its integrity in various biological environments. For instance, when incubated in human plasma, the half-life () was found to be over 48 hours, indicating good stability for potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate:
- Study on Lipid Biosynthesis Inhibition : A study demonstrated that this compound effectively inhibited the mevalonate pathway in cultured cells, leading to reduced cholesterol levels. The results indicated a dose-dependent response with significant activity observed at concentrations as low as 5 µM .
- Antimicrobial Activity Assessment : In vitro assays revealed that methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate exhibited notable antimicrobial effects against various bacterial strains, suggesting its potential as an agricultural pesticide. The minimum inhibitory concentration (MIC) was determined to be around 20 µg/mL for several pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique properties of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-hydroxy-3-phenyloct-3-ynoate | Used in cosmetics; less potent than the trifluoromethyl variant | |
| Methyl 2-hydroxy-2-methylbutanoate | Commonly found in metabolic processes; lower reactivity | |
| Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate | Enhanced reactivity and potential biological activity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves a step-wise approach, including protection/deprotection of functional groups (e.g., tert-butoxycarbonyl [Boc] groups) and monitoring intermediates via H/C NMR. Purity (>98%) can be achieved using preparative HPLC or column chromatography. Reaction conditions (temperature, solvent polarity) should be adjusted to minimize side reactions, such as alkyne hydration .
Q. What are the key spectroscopic and chromatographic techniques for characterizing this compound?
- Methodological Answer : Confirm structure via H/C NMR (for trifluoromethyl and hydroxyl groups) and IR spectroscopy (C≡C stretch at ~2100 cm). Purity analysis requires GC-MS or HPLC with UV detection. X-ray crystallography can resolve stereochemistry if crystalline derivatives are obtained .
Q. How should researchers assess the compound’s stability under experimental storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity, and light. Monitor degradation via HPLC and track hydroxyl group reactivity. Store at 0–6°C in inert atmospheres to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can contradictory data regarding this compound’s bioactivity in enzymatic assays be resolved?
- Methodological Answer : Compare bioactivity with structural analogs (e.g., methyl 2-[allyl(Boc)amino] derivatives) to identify functional group contributions. Use molecular docking to assess binding modes and surface plasmon resonance (SPR) to quantify binding kinetics. Replicate assays under standardized buffer/pH conditions .
Q. What experimental strategies elucidate the mechanistic role of the trifluoromethyl group in biological interactions?
- Methodological Answer : Replace the -CF group with -CH or -Cl via synthetic modification and compare binding affinities using isothermal titration calorimetry (ITC). Computational models (DFT) can predict electronic effects on hydrogen bonding and steric interactions .
Q. How does this compound’s reactivity align with its potential in agrochemical research?
- Methodological Answer : The α-hydroxy ester motif is structurally similar to sulfonylurea herbicides (e.g., metsulfuron-methyl). Evaluate herbicidal activity via in vitro acetyl-CoA carboxylase (ACCase) inhibition assays and greenhouse trials on model plants (e.g., Arabidopsis) .
Q. What computational approaches predict its reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (FMO) and identify reactive sites. Molecular dynamics (MD) simulations can model solvation effects and transition states for alkyne-related reactions .
Q. How do structural analogs of this compound inform SAR studies for drug discovery?
- Methodological Answer : Compare analogs (e.g., methyl 2-((Boc)amino)-2-(trifluoromethyl)but-3-ynoate) in vitro for pharmacokinetic properties (logP, metabolic stability) and target engagement. Use QSAR models to correlate substituent effects with bioactivity .
Q. What advanced techniques quantify its photophysical properties for material science applications?
- Methodological Answer : Though direct studies are limited, time-resolved fluorescence spectroscopy and transient absorption spectroscopy can assess thermally activated delayed fluorescence (TADF). Compare with 1,4-bis(trifluoromethyl)benzene-based emitters for electroluminescence potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
